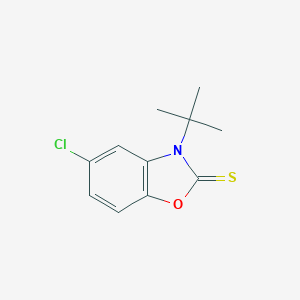![molecular formula C13H9N5S B242160 6-methyl-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(18),3,5,8,10,12,14,16-octaene](/img/structure/B242160.png)
6-methyl-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(18),3,5,8,10,12,14,16-octaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1,2,4-triazolo[3’,4’:2,3][1,3,4]thiadiazepino[7,6-b]quinoline is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry This compound is characterized by its unique fused ring structure, which combines triazole, thiadiazepine, and quinoline moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,2,4-triazolo[3’,4’:2,3][1,3,4]thiadiazepino[7,6-b]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole scaffold . This reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-1,2,4-triazolo[3’,4’:2,3][1,3,4]thiadiazepino[7,6-b]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the quinoline ring, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced forms of the compound.
Aplicaciones Científicas De Investigación
3-Methyl-1,2,4-triazolo[3’,4’:2,3][1,3,4]thiadiazepino[7,6-b]quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Potential therapeutic agent for treating various diseases due to its biological activities.
Industry: Used in the development of agrochemicals and other industrial applications.
Mecanismo De Acción
The mechanism of action of 3-Methyl-1,2,4-triazolo[3’,4’:2,3][1,3,4]thiadiazepino[7,6-b]quinoline involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function . Additionally, the compound can intercalate with DNA, disrupting the replication process and leading to cell death in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar triazole-thiadiazine core but differ in their ring fusion patterns.
1,2,4-Triazolo[4,3-a]quinoxalines: These compounds have a triazole-quinoxaline core and exhibit similar biological activities.
Uniqueness
3-Methyl-1,2,4-triazolo[3’,4’:2,3][1,3,4]thiadiazepino[7,6-b]quinoline is unique due to its specific ring fusion pattern, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its broad spectrum of biological activities make it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C13H9N5S |
|---|---|
Peso molecular |
267.31 g/mol |
Nombre IUPAC |
6-methyl-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(18),3,5,8,10,12,14,16-octaene |
InChI |
InChI=1S/C13H9N5S/c1-8-16-17-13-18(8)14-7-10-6-9-4-2-3-5-11(9)15-12(10)19-13/h2-7H,1H3 |
Clave InChI |
OUKAQLRAULKORT-UHFFFAOYSA-N |
SMILES |
CC1=NN=C2N1N=CC3=CC4=CC=CC=C4N=C3S2 |
SMILES canónico |
CC1=NN=C2N1N=CC3=CC4=CC=CC=C4N=C3S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Chlorophenyl)-6,7-dimethyl-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B242084.png)
![7-Chloro-6-methyl-2-(5-methyl-3-isoxazolyl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B242087.png)
![2-(2,4-Dichlorophenyl)-5-methyl-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B242114.png)
![7-Chloro-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B242116.png)
![5-(4-Morpholinyl)tetraazolo[1,5-a]quinoline-4-carbonitrile](/img/structure/B242164.png)
![N-Phenyl-N'-(4-ethoxyphenyl)-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine](/img/structure/B242167.png)
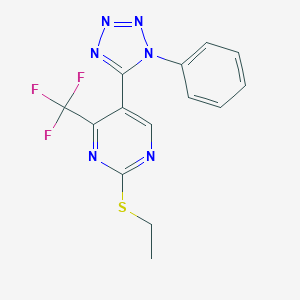
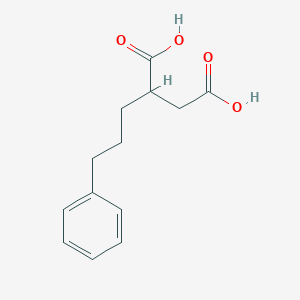
![2-(1H-Benzo[d]imidazol-2-yl)-2-(benzo[d]thiazol-2-yl)acetonitrile](/img/structure/B242174.png)
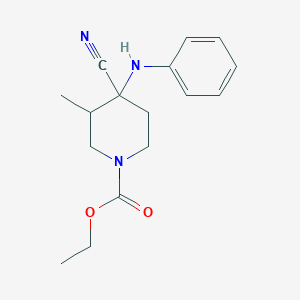
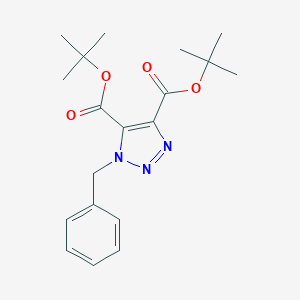
![1-hydroxy-5-oxo-5H-pyrido[3,2-a]phenoxazine-3-carboxylate](/img/structure/B242181.png)
![spiro[4,1,3-benzoxadiazepine-2,1'-cycloheptan]-5(1H)-one](/img/structure/B242184.png)
